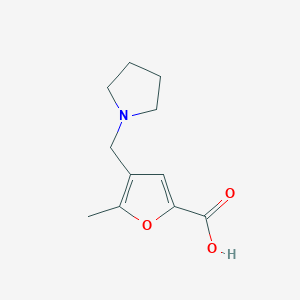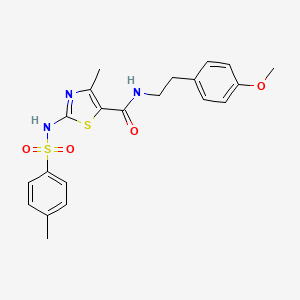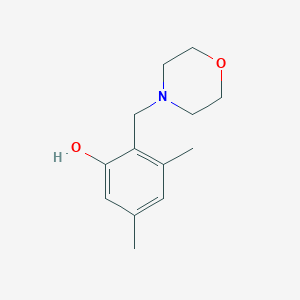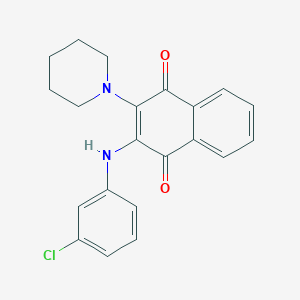![molecular formula C11H13N3O B2467355 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine CAS No. 1260658-94-3](/img/structure/B2467355.png)
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of serotonin receptors. This compound has been shown to be a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes this compound a valuable tool for investigating the role of this receptor in various biological processes.
In addition to its use in the study of serotonin receptors, this compound has also been used in the study of other neurotransmitter systems, such as the dopamine and histamine systems. This compound has been shown to be a selective antagonist of the D4 dopamine receptor and the H1 histamine receptor, making it a valuable tool for investigating the role of these receptors in various biological processes.
Mechanism of Action
The mechanism of action of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. This compound has been shown to have high affinity for the 5-HT2A, D4, and H1 receptors, which may explain its selective antagonism of these receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of specific receptors, this compound has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and histamine. This makes this compound a valuable tool for investigating the role of these neurotransmitters in various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine in lab experiments is its selectivity for specific receptors. This allows researchers to investigate the role of these receptors in various biological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other receptor antagonists. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine. One area of interest is the development of more potent and selective analogs of this compound for use in lab experiments. Another area of interest is the investigation of the role of specific neurotransmitter systems in various psychiatric disorders, such as depression and schizophrenia. Finally, the potential therapeutic applications of this compound and its analogs should be explored further, particularly in the treatment of disorders involving serotonin, dopamine, and histamine dysregulation.
Conclusion
In conclusion, this compound is a valuable tool for investigating the role of specific neurotransmitter systems in various biological processes. Its selectivity for specific receptors and ability to modulate neurotransmitter release make it a valuable tool for scientific research. While there are limitations to its use, the potential future directions for research involving this compound are promising, and further investigation of this compound is warranted.
Synthesis Methods
The synthesis of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine involves several steps. First, 3-bromoanisole is reacted with methylhydrazine to form 1-methyl-3-(methoxyamino)benzene. This intermediate is then reacted with 3-methylpyrazole to form this compound. The final product is obtained through purification and recrystallization.
properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-10(13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALOUGEOMDRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)


![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)




![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)
![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)
